

Comparative NMR Characterization of N-Trifluoroacetyl-3,4-(methylenedioxy)aniline

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE |
| Cat. No.: | B029959 |

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of **N-trifluoroacetyl-3,4-(methylenedioxy)aniline**. In the absence of directly published spectral assignments for this specific compound, this guide presents a comparative analysis based on the known NMR data of its parent compound, 3,4-(methylenedioxy)aniline, and other structurally related molecules. This information is crucial for researchers synthesizing or utilizing this compound in drug discovery and development, enabling unambiguous identification and purity assessment.

Predicted and Comparative NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **N-trifluoroacetyl-3,4-(methylenedioxy)aniline**. The predictions are based on the analysis of the starting material, 3,4-(methylenedioxy)aniline[1][2], and the anticipated electronic effects of the N-trifluoroacetyl group. Data for related compounds are included for comparison.

Table 1: ^1H NMR Data (Predicted vs. Comparative)

| Compound | Solvent | Chemical Shift (δ , ppm) and Multiplicity |
|--|---------------------|--|
| N-Trifluoroacetyl-3,4-(methylenedioxy)aniline (Predicted) | CDCl ₃ | ~7.5-7.0 (m, 3H, Ar-H), ~6.0 (s, 2H, O-CH ₂ -O), ~8.5 (br s, 1H, NH) |
| 3,4-(Methylenedioxy)aniline ^[1] | CDCl ₃ | 6.60 (d, 1H), 6.27 (d, 1H), 6.11 (dd, 1H), 5.83 (s, 2H, O-CH ₂ -O), 3.54 (br s, 2H, NH ₂) |
| N-Ethyl-3,4-(methylenedioxy)aniline ^[3] | Not specified | Data available in spectral image |
| N-Methylanilinium Trifluoroacetate ^[4] | DMSO-d ₆ | 9.7 (s), 7.34 (m), 7.08 (m), 7.05 (m), 2.84 (s) |

Table 2: ¹³C NMR Data (Predicted vs. Comparative)

| Compound | Solvent | Chemical Shift (δ , ppm) |
|--|-------------------|---|
| N-Trifluoroacetyl-3,4-(methylenedioxy)aniline (Predicted) | CDCl ₃ | ~155 (q, C=O), ~148 (Ar-C), ~144 (Ar-C), ~132 (Ar-C), ~116 (q, CF ₃), ~115 (Ar-CH), ~108 (Ar-CH), ~102 (Ar-CH), ~101 (O-CH ₂ -O) |
| 3,4-(Methylenedioxy)aniline ^[2] | Not specified | Spectral data available |
| 3,4-(methylenedioxy)-N-(2-thenylidene)aniline ^[5] | Not specified | Spectral data available |
| Fendiline, N-trifluoroacetyl-[6] | Not specified | Computed spectral data available |

Experimental Protocols

The following are standard protocols for acquiring high-quality NMR spectra for the characterization of **N-trifluoroacetyl-3,4-(methylenedioxy)aniline**.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **N-trifluoroacetyl-3,4-(methylenedioxy)aniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate if necessary.

 ^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 with 0.03% TMS as an internal standard.
- Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.

 ^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3 with the solvent peak at 77.16 ppm as a reference.
- Parameters:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Chemical Structure Visualization

The chemical structure of **N-trifluoroacetyl-3,4-(methylenedioxy)aniline** is presented below.

Caption: Chemical structure of **N-trifluoroacetyl-3,4-(methylenedioxy)aniline**.

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